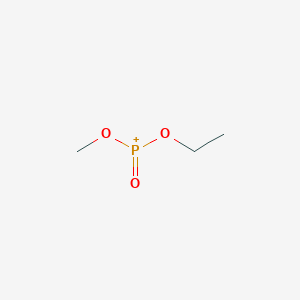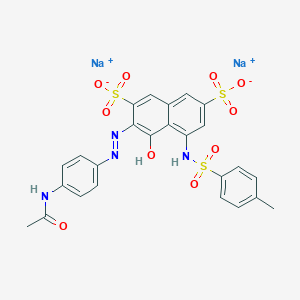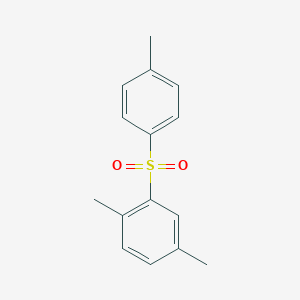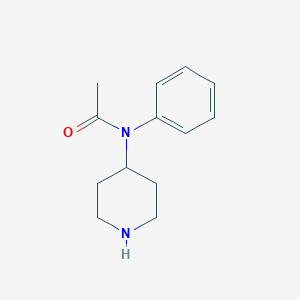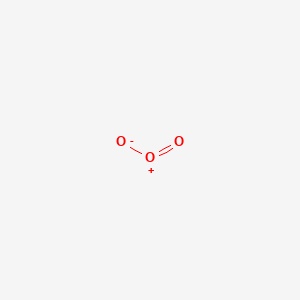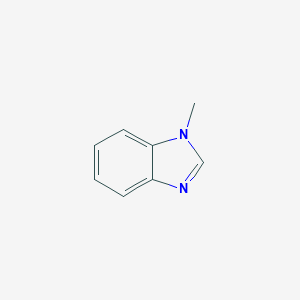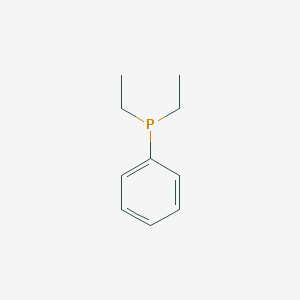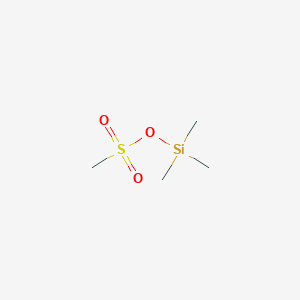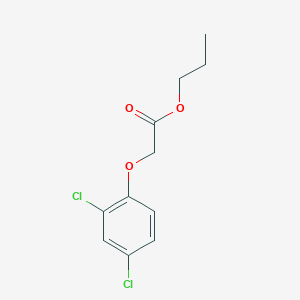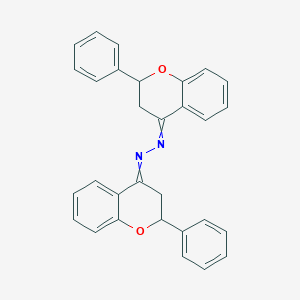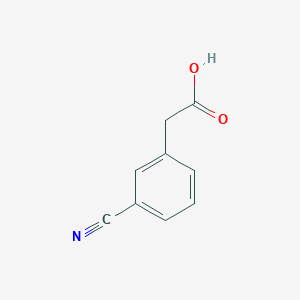
3-氰基苯乙酸
描述
3-Cyanophenylacetic acid is a chemical compound with the molecular formula C9H7NO2 . It has a molecular weight of 161.16 g/mol . The IUPAC name for this compound is 2-(3-cyanophenyl)acetic acid .
Synthesis Analysis
The synthesis of 3-Cyanophenylacetic acid involves a reaction with silver trifluoroacetate and triethylamine in tetrahydrofuran and water . The reaction mixture is concentrated and the residue is dissolved in 20% aqueous NaOH and washed with EtOAc . The aqueous layer is acidified to pH 1 using 10% aqueous HCl and extracted with DCM . The combined organic phases are dried over MgSO4 and concentrated .Molecular Structure Analysis
The molecular structure of 3-Cyanophenylacetic acid can be represented by the InChI string: InChI=1S/C9H7NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5H2,(H,11,12) . The Canonical SMILES representation is: C1=CC(=CC(=C1)C#N)CC(=O)O .Physical And Chemical Properties Analysis
3-Cyanophenylacetic acid has a molecular weight of 161.16 g/mol . It has a computed XLogP3 value of 1.2, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 161.047678466 g/mol . The topological polar surface area is 61.1 Ų . The compound has a heavy atom count of 12 .科学研究应用
平台化学品的生物合成
3-氰基苯乙酸的衍生物,如3-羟基丙酸(3-HP),在生物合成中具有重要应用。例如,从蓝藻细菌(如Synechocystis sp. PCC 6803)生产的3-HP展示了一种可持续的方式,直接从CO2生产化学品,突显了氰基苯乙酸衍生物在绿色化学中的潜力(Wang et al., 2016)。
腐蚀抑制
氰基苯乙酸的丙烯酰胺衍生物,如ACR-2和ACR-3,在硝酸溶液中对铜的腐蚀抑制作用有效。这种用途对于延长各种工业应用中金属组件的寿命至关重要(Abu-Rayyan et al., 2022)。
增强材料反应性
苹果酸,一种衍生物,增强了分子对苯并噁嗪环形成的反应性,这是材料科学中的关键过程。其使用表明了氰基苯乙酸在材料工程和化学中的广泛应用(Trejo-Machin et al., 2017)。
电聚合
在电化学生物传感器领域,3-氰基苯乙酸的衍生物,如3-HPA,被用作电聚合中的单体,以创建支持膜用于生物分子固定,表明其在生物传感技术中的作用(Ferreira et al., 2012)。
药物递送系统
从氰基苯乙酸衍生物中衍生的短的两性肽已经显示出在有效地将核酸类治疗分子递送到各种细胞系中(包括原代和悬浮细胞系)方面的有希望的结果,而不伴随细胞毒性。这是制药研究中的重要一步(Morris et al., 2007)。
食品和化妆品行业应用
利用氰基苯乙酸的衍生物对天然化合物(如花青素)进行酶促酰化已经被探索,以提高亲脂性和热稳定性。这项研究为化妆品和食品行业的应用提供了宝贵的见解(Yang et al., 2018)。
光伏和太阳能电池研究
氰基苯乙酸的衍生物被用于设计有机色素,用于染料敏化太阳能电池(DSSCs)。这些研究有助于开发更高效和可持续的能源解决方案(Naik等,2017)。
生物技术生产
像3-苯丙醇这样的有价值化学品的生物技术生产也是一个应用领域。利用大肠杆菌作为微生物细胞工厂,氰基苯乙酸的衍生物被用于生产这些化学品,表明其在可持续化学品生产中的作用(Liu et al., 2021)。
生化和细胞研究
从氰基苯乙酸衍生的荧光氨基酸的基因编码提供了用于研究蛋白质结构和动态的工具。这种应用在生化和细胞研究中至关重要(Summerer et al., 2006)。
安全和危害
3-Cyanophenylacetic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
2-(3-cyanophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXMNKGBHYVNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364021 | |
| Record name | 3-Cyanophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanophenylacetic acid | |
CAS RN |
1878-71-3 | |
| Record name | 3-Cyanobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyanophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-cyanophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)

